molecular formula C7H12OS2 B8597685 4-(Methanesulfinyl)-4-(methylsulfanyl)cyclopent-1-ene CAS No. 57260-93-2

4-(Methanesulfinyl)-4-(methylsulfanyl)cyclopent-1-ene

Cat. No. B8597685
M. Wt: 176.3 g/mol
InChI Key: YETVGCPZPZAXSB-UHFFFAOYSA-N
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Patent
US04020171

Procedure details

Formaldehyde dimethyl mercaptal S-oxide (1.27g) was dissolved in 15 ml. of tetrahydrofuran, and 246 mg of sodium hydride was added. The mixture was stirred for 30 minutes at room temperature, and then for 2 hours at 50° C. With ice cooling, 442 mg of cis-1,4-dichloro-2-butene was added. The mixture was stirred for 1 hour with ice cooling, and then for 6.5 hours at room temperature. Methylene chloride (100 ml) was added, and the insoluble matter was separated by filtration. The filtrate was concentrated at reduced pressure, and the residue was separated by column chromatography (Florisil, eluted with methylene chloride) to afford 382 mg of 3-cyclopentenone dimethyl mercaptal S-oxide in a yield of 61%.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
246 mg
Type
reactant
Reaction Step Two
Quantity
442 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][S:4](=[O:6])[CH3:5].O1[CH2:11][CH2:10][CH2:9][CH2:8]1.[H-].[Na+].ClC/C=C\CCl>C(Cl)Cl>[CH3:1][S:2][C:3]1([S:4](=[O:6])[CH3:5])[CH2:11][CH:10]=[CH:9][CH2:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
CSCS(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
246 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
442 mg
Type
reactant
Smiles
ClC\C=C/CCl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 2 hours at 50° C
Duration
2 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour with ice cooling
Duration
1 h
WAIT
Type
WAIT
Details
for 6.5 hours at room temperature
Duration
6.5 h
CUSTOM
Type
CUSTOM
Details
the insoluble matter was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated by column chromatography (Florisil, eluted with methylene chloride)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CSC1(CC=CC1)S(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 382 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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